molecular formula C16H16ClN3O3 B6714058 N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B6714058
M. Wt: 333.77 g/mol
InChI Key: NLXYFLJZZOEEHF-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxazole ring, and a chlorinated aniline moiety.

Properties

IUPAC Name

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-9-2-5-12(11(17)6-9)19-15(21)8-18-16(22)13-7-14(23-20-13)10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXYFLJZZOEEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=NOC(=C2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized with cyclopropylamine and oxazole-3-carboxylic acid under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: In the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide include:

  • 2-Aminoethyl methacrylate hydrochloride
  • 3-Methoxyphenylboronic acid

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

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